molecular formula C15H12N2O2 B1503987 6-Benzyloxy-1H-indazole-3-carbaldehyde CAS No. 885271-39-6

6-Benzyloxy-1H-indazole-3-carbaldehyde

Cat. No.: B1503987
CAS No.: 885271-39-6
M. Wt: 252.27 g/mol
InChI Key: LFUOXXIRMKMJLH-UHFFFAOYSA-N
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Description

6-Benzyloxy-1H-indazole-3-carbaldehyde is a chemical compound with the molecular formula C15H12N2O2 . It is also known by its CAS number 885271-39-6 and the MDL number MFCD06739148 . This compound belongs to the class of indazole derivatives and exhibits interesting properties due to its aromatic ring system.


Synthesis Analysis

The synthesis of this compound involves several steps. While there are variations in the literature, a common approach includes the nitrosation of indoles. Researchers have optimized procedures to achieve direct access to 1H-indazole-3-carboxaldehyde derivatives, which include our compound of interest . Further studies may explore alternative synthetic routes or modifications to improve yield and efficiency.


Molecular Structure Analysis

The molecular structure of this compound consists of an indazole core with a benzyl ether group (benzyloxy) at position 6 and an aldehyde functional group at position 3. The aromatic nature of the indazole ring contributes to its stability and reactivity. The precise arrangement of atoms and bonds can be visualized using molecular modeling software or X-ray crystallography .

Properties

IUPAC Name

6-phenylmethoxy-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-9-15-13-7-6-12(8-14(13)16-17-15)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUOXXIRMKMJLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=NNC(=C3C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696245
Record name 6-(Benzyloxy)-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-39-6
Record name 6-(Phenylmethoxy)-1H-indazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885271-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Benzyloxy)-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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